4,7-dimethyl-1H-indole
Overview
Description
4,7-Dimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals Indoles are known for their aromatic properties and are present in various biologically active molecules
Mechanism of Action
Target of Action
4,7-Dimethyl-1H-indole, like other indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these receptors . This broad-spectrum interaction makes it a valuable compound for developing new useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that this compound may also be involved in similar biochemical pathways.
Result of Action
Given the broad biological activities of indole derivatives , it is likely that this compound may have similar effects. These could include antiviral effects, anti-inflammatory effects, anticancer effects, and more .
Biochemical Analysis
Biochemical Properties
4,7-Dimethyl-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives are known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction of this compound with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to modulate the activity of nuclear receptors, such as the aryl hydrocarbon receptor (AhR), which plays a role in the regulation of gene expression . The interaction of this compound with these receptors can lead to changes in the expression of genes involved in detoxification, cell proliferation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific target. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways . Additionally, this compound can influence gene expression by binding to nuclear receptors and modulating their activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Several methods exist for synthesizing indole derivatives, including classical and modern techniques. Some notable methods include:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles.
Bartoli Indole Synthesis: This method uses nitroarenes and vinyl Grignard reagents to produce indoles.
Larock Indole Synthesis: This involves the palladium-catalyzed cyclization of o-iodoanilines with alkynes.
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale application of these synthetic routes, optimized for yield and cost-effectiveness. The Fischer indole synthesis is particularly favored due to its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dimethyl-1H-indole can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, particularly at the C3 position.
Oxidation and Reduction: Indole derivatives can be oxidized to form oxindoles or reduced to form indolines.
N-Alkylation: The nitrogen atom in the indole ring can be alkylated using alkyl halides under basic conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products:
Electrophilic Substitution: Halogenated, nitrated, or sulfonated indoles.
Oxidation: Oxindoles.
Reduction: Indolines.
Scientific Research Applications
4,7-Dimethyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in biological processes and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Indole: The parent compound, known for its wide range of biological activities.
3-Methylindole: Another methylated indole with distinct properties and applications.
5-Methylindole: Differently substituted indole with unique chemical behavior.
Uniqueness of 4,7-Dimethyl-1H-indole: The specific methylation pattern at the 4 and 7 positions imparts unique electronic and steric properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4,7-dimethyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-3-4-8(2)10-9(7)5-6-11-10/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEVPNVDMCDPMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475558 | |
Record name | 4,7-Dimethylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5621-17-0 | |
Record name | 4,7-Dimethyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5621-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7-Dimethylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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